Ethyl 4,4-dimethoxy-3-methylbut-3-enoate
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Overview
Description
Ethyl 4,4-dimethoxy-3-methylbut-3-enoate is an organic compound with the molecular formula C9H16O4. It is an ester derived from 4,4-dimethoxy-3-methylbut-3-enoic acid and ethanol. This compound is known for its unique structure, which includes a double bond and two methoxy groups, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,4-dimethoxy-3-methylbut-3-enoate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethoxy-3-methylbut-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-dimethoxy-3-methylbut-3-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 4,4-dimethoxy-3-methylbut-3-enoic acid or 4,4-dimethoxy-3-methylbut-3-enal.
Reduction: Formation of 4,4-dimethoxy-3-methylbut-3-enol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,4-dimethoxy-3-methylbut-3-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of ethyl 4,4-dimethoxy-3-methylbut-3-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical processes. The methoxy groups can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methylbut-3-enoate: Similar structure but lacks the methoxy groups.
Methyl 4,4-dimethoxy-3-methylbut-3-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4,4-Dimethoxy-3-methylbut-3-enoic acid: The corresponding acid form of the compound.
Uniqueness
This compound is unique due to the presence of both methoxy groups and a double bond in its structure.
Properties
CAS No. |
97149-53-6 |
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Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 4,4-dimethoxy-3-methylbut-3-enoate |
InChI |
InChI=1S/C9H16O4/c1-5-13-8(10)6-7(2)9(11-3)12-4/h5-6H2,1-4H3 |
InChI Key |
SRQJQPBJGOEOTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=C(OC)OC)C |
Origin of Product |
United States |
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